molecular formula C7H14N2O B10838373 (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine

(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine

Cat. No.: B10838373
M. Wt: 142.20 g/mol
InChI Key: KYKDCIRQVPPSOP-WDSKDSINSA-N
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Description

(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine is a chemical compound with a unique structure that includes an oxazolidine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine typically involves the reaction of diethylamine with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxazolidinones, amine derivatives, and various substituted oxazolidines. These products have significant applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

(4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,5S)-4,5-Diethyl-oxazolidin-(2Z)-ylideneamine include other oxazolidines and amine derivatives. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound exhibits higher stability and selectivity in reactions, making it more suitable for certain applications in pharmaceuticals and organic synthesis .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(4S,5S)-4,5-diethyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C7H14N2O/c1-3-5-6(4-2)10-7(8)9-5/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1

InChI Key

KYKDCIRQVPPSOP-WDSKDSINSA-N

Isomeric SMILES

CC[C@H]1[C@@H](OC(=N1)N)CC

Canonical SMILES

CCC1C(OC(=N1)N)CC

Origin of Product

United States

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